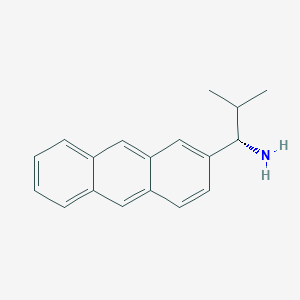

(1S)-1-(2-Anthryl)-2-methylpropylamine

Description

(1S)-1-(2-Anthryl)-2-methylpropylamine is a chiral amine derivative featuring a 2-anthryl (anthracene) substituent and a methylpropylamine backbone. The anthracene moiety imparts significant aromaticity and UV-visible light absorption properties, as observed in structurally related compounds like 1-(2-anthryl)-1-phenylethylene (APE-PIB-APE-2), which undergoes UV-induced reversible chain extension reactions . Its molecular weight is expected to exceed 250 g/mol, given the anthracene group’s contribution, making it bulkier than simpler aryl-substituted analogs like Carisbamate (215.6 g/mol) .

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

(1S)-1-anthracen-2-yl-2-methylpropan-1-amine |

InChI |

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m0/s1 |

InChI Key |

XYRDBHHDUROQIL-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Canonical SMILES |

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and 2-methylpropylamine.

Reaction Conditions: The key step involves the formation of the anthracene moiety, which is achieved through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Purification: The crude product is purified using column chromatography to obtain the desired (1S)-1-(2-Anthryl)-2-methylpropylamine in high purity.

Industrial Production Methods

Industrial production of (1S)-1-(2-Anthryl)-2-methylpropylamine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.

Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

Purification: Industrial purification techniques such as recrystallization and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form anthraquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Reduced anthracene derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(1S)-1-(2-Anthryl)-2-methylpropylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1S)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including those involved in viral replication and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1S)-1-(2-Anthryl)-2-methylpropylamine with structurally related compounds:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (1S)-1-(2-Anthryl)-2-methylpropylamine | 2-Anthryl | C₁₈H₂₁N | ~250 (estimated) | Anthracene, primary amine |

| Carisbamate | 2-Chlorophenyl | C₉H₁₀ClNO₃ | 215.6 | Chlorophenyl, carbamate, glycol |

| (1S)-1-(4-Fluorophenyl)-2-methylpropylamine HCl | 4-Fluorophenyl | C₁₀H₁₅ClFN | 203.68 | Fluorophenyl, primary amine |

| (1S)-1-(5-Chlorobenzo[d]furan-2-YL)-2-methylpropylamine | 5-Chlorobenzofuran | C₁₃H₁₅ClNO | 236.72 (base form) | Benzofuran, chlorine, amine |

| Methyl(2-methylpropyl)amine | None (simple alkyl) | C₅H₁₃N | 87.16 | Alkyl amine |

Key Observations :

- Aromaticity : The anthracene group in the target compound enables strong π-π interactions and UV absorption, similar to APE-PIB-APE-2, which shows UV-triggered chain extension . This contrasts with smaller aryl groups (e.g., chlorophenyl in Carisbamate) or heterocycles (e.g., benzofuran), which exhibit weaker aromatic interactions.

- Steric Effects : The bulky anthryl substituent may reduce solubility in polar solvents compared to fluorophenyl or benzofuran derivatives.

Key Insights :

- Photochemical Activity: The anthracene group in the target compound and APE-PIB-APE-2 enables UV-driven reactivity, such as chain extension or crosslinking, which is absent in non-anthryl analogs like Carisbamate .

Biological Activity

(1S)-1-(2-Anthryl)-2-methylpropylamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential therapeutic uses based on recent studies and findings.

(1S)-1-(2-Anthryl)-2-methylpropylamine is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Its structure features an anthracene moiety, which is known for its interactions with biological macromolecules. The compound's specific stereochemistry at the chiral center plays a crucial role in its biological activity.

Research indicates that (1S)-1-(2-Anthryl)-2-methylpropylamine may exert its effects through several mechanisms:

- Inhibition of Reuptake Transporters : Similar to other compounds in its class, it may inhibit norepinephrine reuptake transporters (NET), leading to increased levels of norepinephrine in synaptic clefts, which can enhance mood and cognitive function .

- Pro-Apoptotic Effects : Studies have shown that related anthracene derivatives exhibit pro-apoptotic effects in cancer cell lines, suggesting that (1S)-1-(2-Anthryl)-2-methylpropylamine may also possess anticancer properties .

- Interaction with Receptors : There is evidence that compounds related to (1S)-1-(2-Anthryl)-2-methylpropylamine interact with serotonin receptors and adrenergic receptors, influencing neurotransmitter activity and potentially affecting mood disorders and anxiety .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (1S)-1-(2-Anthryl)-2-methylpropylamine and related compounds:

Case Studies

Several case studies have highlighted the therapeutic potential of (1S)-1-(2-Anthryl)-2-methylpropylamine:

- Antidepressant Effects : In animal models, administration of the compound resulted in significant improvements in depressive-like behaviors, attributed to its action on norepinephrine pathways. Doses ranging from 3 to 10 mg/kg were effective in reversing symptoms of depression .

- Cancer Research : A study evaluated the antiproliferative effects of anthracene derivatives on chronic lymphocytic leukemia (CLL) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.17 μM, demonstrating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.